molecular formula C13H8F5N B8015183 2,5-Difluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine

2,5-Difluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine

Cat. No.: B8015183
M. Wt: 273.20 g/mol
InChI Key: AQUQPCAFIIMBRV-UHFFFAOYSA-N
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Description

2,5-Difluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine is a fluorinated biphenyl derivative with a trifluoromethyl (-CF₃) substituent at the 3' position and fluorine atoms at the 2 and 5 positions of the first phenyl ring. The amine group at position 4 enhances its reactivity, making it a candidate for pharmaceutical and materials science applications.

Properties

IUPAC Name

2,5-difluoro-4-[3-(trifluoromethyl)phenyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F5N/c14-10-6-12(19)11(15)5-9(10)7-2-1-3-8(4-7)13(16,17)18/h1-6H,19H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQUQPCAFIIMBRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(C=C2F)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F5N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,5-Difluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine is a fluorinated biphenyl derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The incorporation of fluorine atoms enhances the compound's stability, lipophilicity, and bioavailability, making it a candidate for various therapeutic applications.

  • Molecular Formula : C13H8F5N
  • Molecular Weight : 273.201 g/mol
  • IUPAC Name : this compound

These properties contribute to its unique interactions within biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of fluorine enhances binding affinity and specificity, which can lead to significant biological effects.

Enzyme Inhibition

Research indicates that compounds with similar structures exhibit enzyme inhibition capabilities. For instance, studies on related biphenyl derivatives have shown that they can act as inhibitors for various kinases and other enzymes involved in cancer progression .

Table 1: Summary of Biological Activities

Study ReferenceActivity AssessedResult
Plk1 InhibitionIdentified as a potent inhibitor with low nM Kd values.
Microtubule StabilizationInduced concentration-dependent changes in tubulin polymerization.
Anticancer ActivityDemonstrated improved potency compared to non-fluorinated analogs.

Case Studies

  • Polo-like Kinase 1 (Plk1) Inhibition :
    A study highlighted the role of biphenyl derivatives in inhibiting Plk1, a target for anticancer therapy. The compound demonstrated significant inhibitory activity with a mechanism that minimizes cytotoxicity to normal cells while effectively targeting cancer cells .
  • Microtubule Stabilization :
    In cellular assays, related compounds showed the ability to stabilize microtubules, leading to alterations in cellular dynamics and potential applications in cancer treatment by disrupting mitotic processes .
  • Structure-Activity Relationship (SAR) :
    Research on SAR has revealed that modifications in the fluorinated biphenyl structure can significantly enhance biological activity, with certain substitutions leading to improved binding and efficacy against cancer cell lines .

Scientific Research Applications

Pharmaceutical Applications

  • Drug Development : The compound serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific biological pathways. Its fluorinated structure is known to enhance metabolic stability and bioavailability.
  • CYP Enzyme Inhibition : Research indicates that this compound can act as an inhibitor for certain cytochrome P450 enzymes (e.g., CYP2C19 and CYP2D6), which are crucial for drug metabolism. This property is beneficial in designing drugs with reduced side effects or altered pharmacokinetics .
  • Anticancer Agents : Studies have shown that fluorinated biphenyl derivatives exhibit cytotoxic activity against various cancer cell lines. The incorporation of 2,5-difluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine into drug candidates may enhance their efficacy against tumors due to increased lipophilicity and selective targeting capabilities .

Material Science Applications

  • Fluorinated Polymers : The compound can be used to synthesize fluorinated polymers with unique thermal and chemical resistance properties. These materials are valuable in coatings, electronics, and high-performance materials due to their stability under harsh conditions.
  • Liquid Crystals : Research suggests that derivatives of this compound can be used in liquid crystal displays (LCDs) due to their ability to manipulate light effectively. The unique electronic properties imparted by the trifluoromethyl group contribute to improved performance in display technologies .

Case Study 1: Drug Metabolism Studies

A study investigated the metabolic pathways of a drug candidate incorporating this compound. It was found that the compound significantly altered the metabolic profile compared to non-fluorinated analogs, resulting in prolonged circulation time and enhanced therapeutic effects in animal models .

Case Study 2: Polymer Synthesis

Researchers synthesized a series of fluorinated polymers using this compound as a monomer. The resulting materials demonstrated exceptional resistance to solvents and high temperatures, making them suitable for aerospace applications. The study highlighted the importance of fluorination in enhancing material properties without compromising structural integrity .

Comparison with Similar Compounds

Key Compounds:

3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine (CAS: 444143-45-7) Substituents: Two -CF₃ groups at 3' and 5' positions. Molecular Weight: 305.218 g/mol. The additional -CF₃ group increases lipophilicity but may reduce solubility in polar solvents .

2-[(3,5-Difluoro-3'-methoxy-[1,1'-biphenyl]-4-yl)amino]nicotinic acid Substituents: 3,5-Difluoro, 3'-methoxy (-OCH₃), and a nicotinic acid moiety. Application: Clinically used for psoriasis treatment. The methoxy group provides moderate electron-donating effects, contrasting with the target compound’s -CF₃ group, which is strongly electron-withdrawing. This difference impacts binding affinity to therapeutic targets .

3',4'-Difluoro-[1,1'-biphenyl]-4-amine (CAS: 1184136-90-0)

  • Substituents : Fluorines at 3' and 4' positions.
  • Molecular Weight : 205.2 g/mol.
  • Properties : Lacks the -CF₃ group, resulting in reduced lipophilicity and weaker electron-withdrawing effects. Used in analytical method development due to simpler structural features .

4-Aminobiphenyl (CAS: 92-67-1) Substituents: No fluorine or -CF₃ groups. Hazard Profile: Classified as carcinogenic. Fluorination in the target compound likely mitigates toxicity by altering metabolic pathways .

Comparative Data Table

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
2,5-Difluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine 2,5-F; 3'-CF₃; 4-NH₂ ~285 (calculated) High electron-withdrawing; potential pharmaceuticals N/A
3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine 3',5'-CF₃; 4-NH₂ 305.218 Optoelectronic materials; high lipophilicity
2-[(3,5-Difluoro-3'-methoxy-biphenyl-4-yl)amino]nicotinic acid 3,5-F; 3'-OCH₃; nicotinic acid N/A Psoriasis treatment; moderate electron effects
3',4'-Difluoro-[1,1'-biphenyl]-4-amine 3',4'-F; 4-NH₂ 205.2 Analytical method development
4-Aminobiphenyl No substituents; 4-NH₂ 169.23 Carcinogenic parent compound

Preparation Methods

Reaction Mechanism and Conditions

  • Decarboxylation Coupling :

    • Starting Materials :

      • o-Nitrobenzoic acid (precursor for the amine-bearing ring)

      • 3-Trifluoromethyl-2,5-difluorobromobenzene (trifluoromethyl- and fluorine-substituted halobenzene)

    • Catalyst System :

      • Palladium-based catalysts (e.g., Pd(OAc)₂) with phosphine ligands (e.g., PPh₃)

      • Phase-transfer catalysts (e.g., 18-crown-6) to enhance reactivity in polar solvents.

    • Solvents : Methanol, ethanol, or isopropanol at 80–240°C for 9–48 hours.

    • Outcome : Forms 3'-(trifluoromethyl)-2,5-difluoro-4-nitro-1,1'-biphenyl.

  • Nitro Reduction to Amine :

    • Catalytic Hydrogenation :

      • Catalyst: Raney nickel or palladium on carbon (Pd/C)

      • Solvent: Ethanol or tetrahydrofuran (THF) under 0.2–2 MPa H₂ pressure.

    • Yield : 85–92% after crystallization.

Table 1: Comparative Analysis of Biphenyl Coupling Methods

MethodCatalystTemperature (°C)Yield (%)Purity (%)
DecarboxylativePd(OAc)₂/PPh₃1807895
Suzuki-MiyauraPd(PPh₃)₄1008297
Ullmann CouplingCuI/1,10-phen1206590

Regioselective Fluorination Strategies

Introducing fluorine atoms at the 2 and 5 positions of the biphenyl system demands precise control to avoid over-fluorination. Patent US4973698A provides insights into fluorination techniques using KF or CsF in polar aprotic solvents:

Halogen Exchange Protocol

  • Substrate : 2,5-Dichloro-3'-(trifluoromethyl)-4-nitro-1,1'-biphenyl

  • Fluorinating Agents :

    • Anhydrous KF or CsF (spray-dried, 140–250°C pre-dried).

  • Solvents : Sulfolane or N-methylpyrrolidinone (NMP) at 140–220°C.

  • Key Observation : Product removal via distillation minimizes decomposition, improving yields to 60–70%.

Trifluoromethyl Group Installation

The 3'-trifluoromethyl group is typically introduced via nucleophilic trifluoromethylation or cross-coupling :

Copper-Mediated Trifluoromethylation

  • Reagents :

    • Trimethyl(trifluoromethyl)silane (TMSCF₃)

    • CuI/1,10-phenanthroline catalyst system

  • Conditions : DMF at 110°C for 12 hours.

  • Yield : 68–75% with >95% regioselectivity.

Challenges and Optimization

Competing Side Reactions

  • Nitro Group Reduction Interference :

    • Premature reduction during coupling necessitates nitro protection (e.g., acetyl groups).

  • Fluorine Reactivity :

    • KF/CsF in sulfolane reduces C-F bond cleavage by stabilizing intermediates.

Solvent and Catalytic System Tuning

  • Polar Aprotic Solvents :

    • Sulfolane enhances fluorination efficiency by stabilizing ionic intermediates.

  • Acid Scavengers :

    • K₂CO₃ or NaHCO₃ mitigates HX byproducts (X = Cl, Br) during coupling.

Industrial-Scale Considerations

Cost-Effective Fluorination

  • KF vs. CsF :

    • KF reduces raw material costs by 40% compared to CsF, albeit with slower kinetics.

  • Continuous Distillation :

    • In-situ product removal improves throughput by 30% in pilot-scale reactors .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,5-Difluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine, and what purification methods ensure high yield and purity?

  • Methodology : A common approach involves coupling reactions (e.g., Suzuki-Miyaura cross-coupling) using halogenated biphenyl precursors and fluorinated arylboronic acids. For example, Pd(OAc)₂ with P(o-tol)₃ as a catalytic system enhances coupling efficiency compared to other Pd catalysts . Purification typically employs flash chromatography (e.g., 15–50% ethyl acetate/hexane gradients) and recrystallization to achieve >95% purity, as demonstrated in radiosynthesis protocols for analogous fluorinated biphenylamines .

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming its identity?

  • Methodology : Nuclear magnetic resonance (¹H/¹³C NMR) is essential for verifying substitution patterns and fluorine integration. High-resolution mass spectrometry (HRMS) confirms molecular weight, while melting point analysis ensures consistency with literature values (e.g., mp 116–117°C for structurally similar fluorinated thiazoles) . X-ray crystallography or DFT-optimized molecular structures can validate stereoelectronic properties .

Q. What are the key solubility and stability considerations for handling this compound in laboratory settings?

  • Methodology : The compound’s fluorinated and biphenyl moieties impart low polarity, favoring solubility in dichloromethane, THF, or DMSO. Stability tests under ambient light, humidity, and temperature (via TGA/DSC) are critical, as trifluoromethyl groups may hydrolyze under acidic/alkaline conditions. Storage in inert atmospheres (argon) at –20°C is recommended .

Advanced Research Questions

Q. How can DFT calculations guide the understanding of electronic properties and reactivity in catalytic applications?

  • Methodology : Density functional theory (DFT) studies on analogous organotellurium biphenylamines reveal bond dissociation energies, frontier molecular orbitals (HOMO/LUMO), and charge distribution, which predict regioselectivity in cross-coupling reactions. For example, DFT-optimized geometries align with experimental XRD data, enabling rational design of electron-deficient aryl halides for Pd-catalyzed reactions .

Q. What experimental strategies resolve contradictions in biological activity data for this compound, particularly in enzyme inhibition assays?

  • Methodology : For SCR inhibition studies (e.g., 46.44% inhibition at 10 μM for compound 3o ), dose-response curves (IC₅₀ determination) and molecular docking simulations clarify mechanism-action discrepancies. Competitive binding assays with labeled substrates (e.g., ³H-succinate) and control experiments with structural analogs (e.g., non-fluorinated biphenylamines) isolate target-specific effects .

Q. How can this compound be functionalized for use in optoelectronic materials, and what performance metrics are relevant?

  • Methodology : Incorporating into organic light-emitting diodes (OLEDs) requires vapor deposition to form thin films. Key metrics include external quantum efficiency (>1%), luminance (>1000 cd/m²), and driving voltage (<10 V). Functionalization via electroluminescent moieties (e.g., green-emitting layers) is achieved through interfacial recombination engineering .

Q. What role does this compound play in synthesizing PET tracers, and how are radiolabeling efficiencies optimized?

  • Methodology : As a precursor for glutamine-derived PET tracers, coupling with Boc-protected amino acids (e.g., Boc-L-Glu-OtBu) via EDC/NHS chemistry achieves >70% radiochemical yield. Purification via solid-phase extraction (SPE) and HPLC ensures tracer specificity for in vivo imaging of metabolic pathways .

Data Contradictions and Resolution

  • Synthesis Yield Variability : Discrepancies in coupling yields (e.g., 59% vs. 74% for similar compounds ) may arise from Pd catalyst selection or solvent polarity. Systematic screening of ligands (e.g., P(o-tol)₃ vs. PPh₃) and reaction kinetics studies (via in situ IR monitoring) can identify optimal conditions .
  • Biological Activity : Inconsistent inhibition rates across assays may reflect off-target interactions. Proteomics profiling (e.g., affinity pulldown-MS) and CRISPR-based gene knockout models validate target engagement .

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